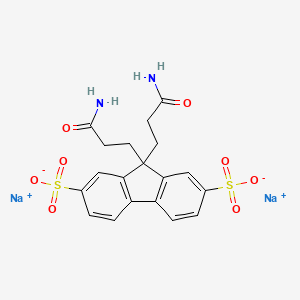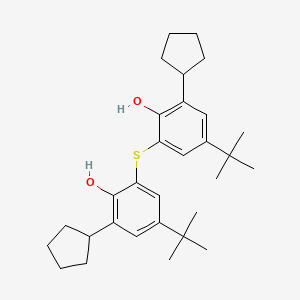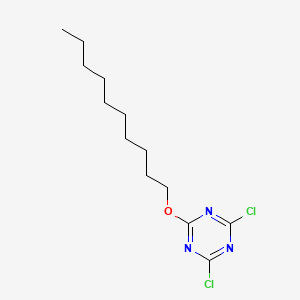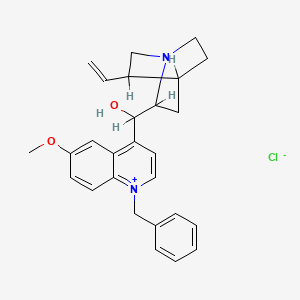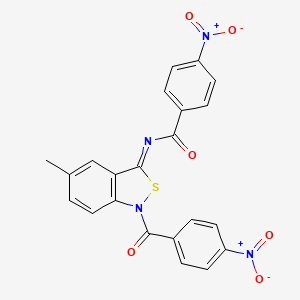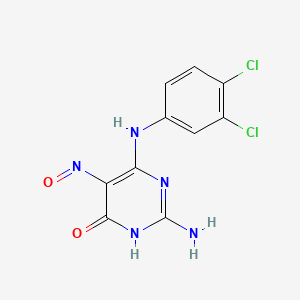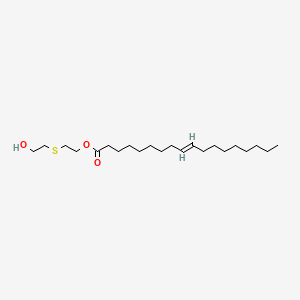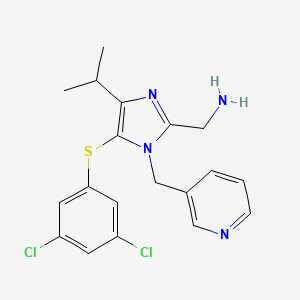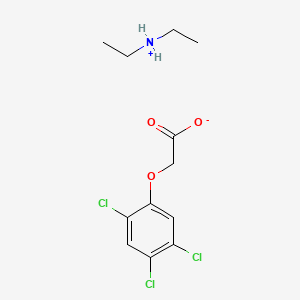
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxytetradecyl groups. The reaction conditions may include:
Solvents: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-hydroxydecyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyhexyl)beta-alanine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is unique due to its specific hydroxyethyl and hydroxytetradecyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
70521-71-0 |
|---|---|
Formule moléculaire |
C19H39NO4 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoic acid |
InChI |
InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24/h18,21-22H,2-17H2,1H3,(H,23,24) |
Clé InChI |
UNQIFGWGEAIJPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


